Isopropyl 5-(diphenylphosphoryl)pentanoate (CAS 2088449-88-9), commonly designated as Latanoprost Impurity D, is a critical organophosphorus ester generated during the synthesis of the prostaglandin analogue latanoprost. Featuring a diphenylphosphoryl moiety and an isopropyl ester group, this compound exhibits distinct lipophilicity and UV absorption characteristics (λmax 222, 266, 272 nm) [1]. In pharmaceutical procurement and quality control, acquiring highly purified (>98%) reference standards of this specific trace impurity is mandatory for accurate chromatographic profiling, regulatory compliance, and process optimization during API manufacturing and ophthalmic formulation batch release [2].
Substituting the exact isopropyl ester with its free acid precursor (5-(diphenylphosphoryl)pentanoic acid) or relying on generic internal standards fundamentally compromises RP-HPLC method validation [1]. The free acid lacks the isopropyl group, resulting in a drastically lower partition coefficient (LogP) and an entirely different retention time that fails to map the actual impurity profile of the final latanoprost API [2]. Furthermore, attempting to quantify this impurity using the Latanoprost API as a surrogate standard without correcting for the exact Relative Response Factor (RRF) leads to significant quantification errors due to the strong UV absorbance of the diphenylphosphoryl group, risking regulatory rejection under ICH Q3A guidelines[3].
In reverse-phase high-performance liquid chromatography (RP-HPLC) assays for latanoprost related substances, achieving baseline resolution between the API and structurally similar byproducts is critical[1]. Isopropyl 5-(diphenylphosphoryl)pentanoate exhibits a specific Relative Retention Time (RRT) distinct from both the API and early-eluting precursors [2]. Utilizing the exact certified standard allows analysts to confirm baseline resolution (Rs > 1.5) and accurately map the impurity peak, whereas using the free acid form results in early elution that provides no predictive value for the actual esterified impurity's chromatographic behavior[3].
| Evidence Dimension | RP-HPLC Retention Behavior (Lipophilicity/LogP impact) |
| Target Compound Data | Isopropyl ester standard maps exact RRT (typically >1.0 relative to API) for late-eluting impurity tracking. |
| Comparator Or Baseline | 5-(diphenylphosphoryl)pentanoic acid (free acid) |
| Quantified Difference | The free acid elutes significantly earlier, failing to represent the retention time of the actual process impurity found in the final API. |
| Conditions | RP-HPLC method validation for latanoprost related substances. |
Procuring the exact esterified standard is essential for validating peak separation and meeting strict pharmacopeial system suitability requirements.
Accurate quantification of trace impurities below the 0.10% ICH reporting threshold requires precise UV response calibration [1]. Because Isopropyl 5-(diphenylphosphoryl)pentanoate contains a diphenylphosphoryl group, its molar absorptivity at standard detection wavelengths (e.g., 266 nm, 272 nm) differs significantly from the cyclopentane-heptenoic acid core of Latanoprost[2]. Calibrating the HPLC-UV method with the exact >98% pure standard corrects the Relative Response Factor (RRF), eliminating the 30-50% quantification error that occurs when assuming a 1:1 response ratio with the API [3].
| Evidence Dimension | UV Quantification Accuracy (Relative Response Factor) |
| Target Compound Data | Exact standard enables RRF correction, reducing quantification error to <2%. |
| Comparator Or Baseline | Latanoprost API used as an uncorrected surrogate standard. |
| Quantified Difference | Uncorrected surrogate quantification can yield 30-50% variance from true impurity mass due to differing chromophores. |
| Conditions | HPLC-UV impurity profiling at 266/272 nm. |
Correcting the RRF with a highly pure reference standard prevents false Out-of-Specification (OOS) results during API batch release.
During the synthesis of latanoprost, tracking the conversion of intermediates and the formation of side products is vital for yield optimization [1]. Spiking process samples with a certified >98% pure Isopropyl 5-(diphenylphosphoryl)pentanoate standard allows process chemists to achieve exact mass balance closure during the final esterification and Wittig steps [2]. Relying on uncharacterized crude impurity mixtures introduces high analytical variance, obscuring the true kinetic formation rate of the impurity and preventing precise tuning of reaction parameters[3].
| Evidence Dimension | Analytical Variance in Process Tracking |
| Target Compound Data | Certified >98% standard yields <2% analytical variance in mass balance calculations. |
| Comparator Or Baseline | In-house crude impurity mixtures (<90% purity). |
| Quantified Difference | Crude mixtures introduce ±15% variance, masking subtle process improvements. |
| Conditions | In-process control (IPC) monitoring during API synthesis. |
High-purity reference standards directly enable chemical engineers to optimize reaction yields and reduce costly API batch rejections.
As a recognized pharmacopeial impurity (Latanoprost Impurity D), this compound is strictly required for the final quality control and batch release of Latanoprost API. Procuring the certified standard ensures that the analytical laboratory can accurately quantify the impurity against USP/EP limits, ensuring regulatory approval for commercial sale [1].
Analytical development teams must use this exact standard to validate stability-indicating RP-HPLC and LC-MS methods for new ophthalmic formulations. The standard provides the necessary data for determining limits of detection (LOD), limits of quantification (LOQ), linearity, and relative response factors[2].
Process chemists utilize this standard as an in-process control (IPC) marker to monitor the efficiency of the Wittig reaction and subsequent esterification steps. Accurate tracking of this specific byproduct allows for the fine-tuning of catalyst loads, temperatures, and reaction times to maximize the yield of the desired API[3].